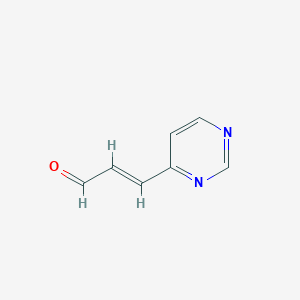

3-(Pyrimidin-4-yl)acrylaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H6N2O |

|---|---|

Molecular Weight |

134.14 g/mol |

IUPAC Name |

(E)-3-pyrimidin-4-ylprop-2-enal |

InChI |

InChI=1S/C7H6N2O/c10-5-1-2-7-3-4-8-6-9-7/h1-6H/b2-1+ |

InChI Key |

WNKCZZJCUFZARJ-OWOJBTEDSA-N |

Isomeric SMILES |

C1=CN=CN=C1/C=C/C=O |

Canonical SMILES |

C1=CN=CN=C1C=CC=O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Pyrimidin 4 Yl Acrylaldehyde

Classical Condensation and Formylation Approaches

Traditional methods for constructing the 3-(pyrimidin-4-yl)acrylaldehyde scaffold often rely on the stepwise formation of the acrylaldehyde moiety from a pre-existing pyrimidine (B1678525) core. These methods include condensation reactions to build the carbon-carbon double bond and formylation techniques to introduce the aldehyde group.

Knoevenagel Condensation and Variants for Acrylaldehyde Formation

The Knoevenagel condensation is a cornerstone reaction in organic synthesis for the formation of α,β-unsaturated systems. wikipedia.org In the context of this compound synthesis, this reaction typically involves the condensation of pyrimidine-4-carboxaldehyde with a suitable active methylene (B1212753) compound, followed by subsequent chemical transformations. A common variant, the Claisen-Schmidt condensation, directly reacts an aldehyde with a ketone or another aldehyde in the presence of a base to form an α,β-unsaturated aldehyde or ketone. researchgate.netscispace.com

For the synthesis of this compound, pyrimidine-4-carboxaldehyde can be reacted with acetaldehyde (B116499) or a protected equivalent in the presence of a base like sodium hydroxide or potassium hydroxide. The reaction proceeds via the formation of an enolate from acetaldehyde, which then acts as a nucleophile, attacking the carbonyl carbon of pyrimidine-4-carboxaldehyde. Subsequent dehydration of the resulting aldol (B89426) adduct yields the target acrylaldehyde. The choice of solvent and temperature is crucial for optimizing the yield and minimizing side reactions.

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Product |

| Pyrimidine-4-carboxaldehyde | Acetaldehyde | NaOH or KOH | Ethanol/Water | This compound |

| Pyrimidine-4-carboxaldehyde | Acetaldehyde diethyl acetal | Acid catalyst, then base | Various | This compound |

A notable modification of the Knoevenagel condensation is the Doebner modification, which utilizes pyridine (B92270) as a solvent and is particularly useful when one of the reacting species contains a carboxylic acid group, leading to condensation with concomitant decarboxylation. wikipedia.orgorganic-chemistry.org While not directly applicable to acrylaldehyde synthesis, it highlights the versatility of condensation reactions in heterocyclic chemistry.

Vilsmeier-Haack Formylation Strategies

The Vilsmeier-Haack reaction is a powerful and versatile method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings. ijpcbs.comrsc.org This reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). ijpcbs.com The electrophilic iminium salt generated in situ attacks the pyrimidine ring, and subsequent hydrolysis introduces the aldehyde functionality. rsc.org

While direct formylation of an unsubstituted pyrimidine at the 4-position to create a precursor for condensation is challenging due to the electron-deficient nature of the ring, the Vilsmeier-Haack reaction can be effectively applied to activated pyrimidine derivatives. mdpi.com For instance, pyrimidines bearing electron-donating groups can undergo formylation, providing key intermediates that can then be elaborated to the desired acrylaldehyde. mdpi.comresearchgate.net Studies on fused pyrimidine systems have shown that the Vilsmeier-Haack reaction can lead to the formation of β-chlorovinylaldehyde derivatives under specific conditions. nih.gov

Directed Ortho-Metalation and Subsequent Carbonylation

Directed ortho-metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.org This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form a stabilized organometallic intermediate. wikipedia.orgnih.gov This intermediate can then be trapped with various electrophiles, including carbonylation agents, to introduce a carbonyl group.

For the synthesis of a pyrimidine-4-carboxaldehyde precursor, a suitable directing group at the 5-position or on an adjacent ring in a fused system could direct lithiation to the 4-position. Subsequent quenching of the lithiated pyrimidine with a formylating agent like DMF would yield the desired aldehyde. The choice of the directing group is critical and can range from amides and carbamates to alkoxy groups. nih.govresearchgate.net The reaction is typically carried out at low temperatures in an inert solvent like tetrahydrofuran (THF).

Metal-Catalyzed Coupling Reactions for the Synthesis of the Pyrimidine-Acrylaldehyde Scaffold

Modern synthetic chemistry has increasingly turned to metal-catalyzed cross-coupling reactions for the efficient and selective construction of complex molecules. Palladium-catalyzed reactions, in particular, have proven to be highly effective for forming the pyrimidine-acrylaldehyde scaffold.

Palladium-Catalyzed Heck-Type Reactions

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. organic-chemistry.orgnih.gov This reaction is a powerful tool for the synthesis of substituted alkenes. nih.gov To synthesize this compound, a 4-halopyrimidine (e.g., 4-chloropyrimidine or 4-bromopyrimidine) can be coupled with acrolein or a protected acrolein equivalent.

The catalytic cycle of the Heck reaction typically involves the oxidative addition of the palladium(0) catalyst to the halopyrimidine, followed by migratory insertion of the alkene into the palladium-pyrimidine bond, and finally, β-hydride elimination to release the product and regenerate the catalyst. libretexts.org The choice of palladium catalyst, ligands, base, and solvent are all critical parameters that need to be optimized for a successful reaction. Phosphine-free palladium catalysts have also been developed for Heck reactions, offering a more environmentally friendly alternative. nih.gov

| Pyrimidine Substrate | Alkene Substrate | Palladium Catalyst | Base | Product |

| 4-Halopyrimidine | Acrolein | Pd(OAc)₂, Pd(PPh₃)₄ | Et₃N, K₂CO₃ | This compound |

| 4-Triflyloxypyrimidine | Acrolein diethyl acetal | PdCl₂(PPh₃)₂ | DBU | This compound |

Suzuki-Miyaura Coupling and Related Cross-Coupling Methods

The Suzuki-Miyaura coupling is another versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. rsc.org This reaction is widely used in the synthesis of biaryls and other conjugated systems. For the synthesis of this compound, two main strategies can be envisioned.

The first approach involves the coupling of a 4-halopyrimidine with a vinylboronic acid derivative that already contains the aldehyde functionality, such as (E)-3-(dihydroxyboranyl)acrylaldehyde. The second, and often more practical approach, is to couple 4-pyrimidinylboronic acid with a halogenated acrylaldehyde, like 3-bromoacrolein. The Suzuki-Miyaura reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups. nih.govnih.gov

| Pyrimidine Substrate | Boron-containing Substrate | Palladium Catalyst | Base | Product |

| 4-Halopyrimidine | (E)-3-(dihydroxyboranyl)acrylaldehyde | Pd(PPh₃)₄, PdCl₂(dppf) | Na₂CO₃, K₃PO₄ | This compound |

| 4-Pyrimidinylboronic acid | 3-Bromoacrolein | Pd(OAc)₂, XPhos Pd G2 | K₂CO₃, Cs₂CO₃ | This compound |

The selection of the appropriate synthetic methodology for this compound depends on various factors, including the availability of starting materials, desired scale of the reaction, and the need for functional group tolerance. Both classical and metal-catalyzed approaches offer viable pathways to this important heterocyclic compound.

Ruthenium-Catalyzed Annulation and Functionalization Reactions

Ruthenium catalysts have emerged as powerful tools in organic synthesis, enabling a wide range of transformations, including C-H bond activation, annulation, and functionalization reactions. While a direct, one-pot synthesis of this compound using a ruthenium-catalyzed annulation has not been extensively reported, existing literature on ruthenium-catalyzed C-H functionalization of pyrimidines provides a foundation for potential synthetic routes.

Ruthenium-catalyzed C-H activation offers an atom-economical approach to functionalize the pyrimidine ring. For instance, the direct arylation of pyrimidines has been achieved using ruthenium catalysts, demonstrating the feasibility of forming new carbon-carbon bonds at specific positions on the pyrimidine core. Conceptually, a similar strategy could be envisioned for the introduction of a three-carbon aldehyde-bearing fragment.

A plausible, albeit multi-step, approach would involve the initial synthesis of a suitable pyrimidine precursor, such as pyrimidine-4-carbaldehyde (B152824), followed by a ruthenium-catalyzed alkenylation. Research has shown that ruthenium complexes can catalyze the alkenylation of arenes and heteroarenes. researchgate.net A potential pathway could involve the coupling of pyrimidine-4-carbaldehyde with a suitable vinylating agent in the presence of a ruthenium catalyst. For example, a reaction with a protected form of acrolein or a vinyl ether, followed by deprotection or hydrolysis, could yield the desired product.

A hypothetical reaction scheme is presented below:

Table 1: Hypothetical Ruthenium-Catalyzed Alkenylation of Pyrimidine-4-carbaldehyde

| Step | Reactants | Catalyst | Reagents/Conditions | Product |

| 1 | Pyrimidine-4-carbaldehyde, Vinylating Agent (e.g., Acrolein diethyl acetal) | [Ru(p-cymene)Cl2]2 | Base, Solvent (e.g., DMF), Heat | This compound diethyl acetal |

| 2 | This compound diethyl acetal | - | Acidic workup (e.g., aq. HCl) | This compound |

It is important to note that the feasibility and efficiency of such a reaction would require experimental validation to optimize catalyst systems, reaction conditions, and to address potential challenges such as catalyst deactivation or undesired side reactions.

Green Chemistry and Sustainable Synthetic Innovations

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Mechanochemical Synthesis Approaches

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a promising avenue for the solvent-free or solvent-minimized synthesis of heterocyclic compounds. Ball milling is a common technique where reactants are ground together, often in the presence of a catalyst, leading to the formation of the desired product. While the direct mechanochemical synthesis of this compound has not been specifically documented, the synthesis of various pyrimidine derivatives has been successfully achieved using this method. researchgate.net

For instance, multicomponent reactions to form the pyrimidine core have been efficiently carried out under ball-milling conditions. A potential mechanochemical approach to this compound could involve a two-step process: first, the mechanochemical synthesis of a pyrimidine precursor, followed by a solid-state reaction to introduce the acrylaldehyde side chain.

Catalyst-Free and Solvent-Minimizing Methodologies

The development of catalyst-free and solvent-minimizing reactions is a key goal in green chemistry. For the synthesis of pyrimidines, several methods have been reported that proceed under neat conditions or in environmentally benign solvents like water or ethanol. These often involve the condensation of 1,3-dicarbonyl compounds with amidines or ureas.

Table 2: Overview of Green Chemistry Approaches for Pyrimidine Synthesis

| Approach | Key Features | Potential Application to this compound Synthesis |

| Mechanochemistry | Solvent-free or low-solvent, reduced waste, potential for new reactivity. | Synthesis of the pyrimidine core or subsequent functionalization in a solid state. |

| Catalyst-Free | Avoids potentially toxic or expensive metal catalysts, simplifies purification. | Condensation reactions to form the pyrimidine ring without a catalyst. |

| Solvent-Minimizing | Reduces solvent waste, lowers environmental impact, can increase reaction rates. | Performing olefination reactions under neat conditions or in recyclable solvents. |

Chemo- and Regioselective Synthesis of this compound Isomers and Analogs

The synthesis of specific isomers and analogs of this compound requires precise control over the reaction chemistry.

Control of Double Bond Geometry (E/Z Isomerism)

The acrylaldehyde moiety in this compound can exist as either the E or Z isomer. The stereochemical outcome of the double bond formation is crucial as the biological activity and material properties of the isomers can differ significantly. The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are powerful methods for olefination that offer a degree of stereochemical control. organic-chemistry.orgorganic-chemistry.org

The Wittig reaction involves the reaction of an aldehyde with a phosphonium ylide. The nature of the ylide (stabilized or non-stabilized) influences the E/Z selectivity. Non-stabilized ylides typically favor the formation of Z-alkenes, while stabilized ylides tend to produce E-alkenes. wikipedia.org

The Horner-Wadsworth-Emmons reaction , which employs a phosphonate carbanion, generally provides excellent selectivity for the E-isomer. alfa-chemistry.comnrochemistry.comwikipedia.org This is often the preferred method when the E-isomer is the desired product due to its high stereoselectivity and the ease of removal of the phosphate byproduct.

Table 3: Stereoselective Olefination Reactions for the Synthesis of this compound

| Reaction | Reagent | Typical Product Isomer |

| Wittig Reaction (non-stabilized ylide) | Ph3P=CHCHO | Z-isomer favored |

| Wittig Reaction (stabilized ylide) | Ph3P=C(R)CHO (R = electron-withdrawing group) | E-isomer favored |

| Horner-Wadsworth-Emmons Reaction | (EtO)2P(O)CH2CHO + Base | E-isomer strongly favored |

By carefully selecting the appropriate olefination reagent and reaction conditions, the synthesis can be directed towards the desired stereoisomer of this compound.

Selective Functionalization of the Pyrimidine Ring

The pyrimidine ring offers multiple sites for functionalization, allowing for the synthesis of a diverse range of analogs of this compound. The inherent electronic properties of the pyrimidine ring, with its electron-deficient nature, dictate the regioselectivity of many reactions.

Electrophilic aromatic substitution on the pyrimidine ring is generally difficult due to its electron deficiency. However, nucleophilic aromatic substitution (SNAr) is a more common pathway for functionalization, particularly at positions 2, 4, and 6, which are activated by the ring nitrogen atoms. For a pyrimidine ring already substituted at the 4-position with an acrylaldehyde group, the remaining positions (2, 5, and 6) are potential sites for further modification.

For instance, the introduction of a substituent at the 2-position could be achieved by reacting a 2-halopyrimidine precursor with a nucleophile before the formation of the acrylaldehyde side chain. Alternatively, direct C-H functionalization methods, potentially guided by the existing substituent, could offer a more direct route to functionalized analogs. The choice of synthetic strategy will depend on the desired substitution pattern and the compatibility of the functional groups with the reaction conditions.

Chemical Reactivity and Transformation Pathways of 3 Pyrimidin 4 Yl Acrylaldehyde

Reactions Involving the Acrylaldehyde Moiety

The acrylaldehyde portion of the molecule contains two primary electrophilic centers: the carbonyl carbon and the β-carbon of the alkene. This dual reactivity allows for both direct addition to the carbonyl group and conjugate addition.

The aldehyde's carbonyl carbon is a hard electrophilic center, making it susceptible to attack by hard nucleophiles. This type of reaction is a fundamental transformation for aldehydes. For instance, organometallic reagents like Grignard or organolithium reagents can add to the carbonyl group to form secondary alcohols. Another common reaction is the formation of imines or related derivatives through condensation with primary amines or their analogues, such as hydrazines. nih.gov The reaction of hydrazinyl-substituted pyridopyrimidines with various aromatic aldehydes to yield arylidene hydrazinyl derivatives underscores this reactivity pattern. nih.gov In the context of 3-(Pyrimidin-4-yl)acrylaldehyde, this would involve the aldehyde reacting with a nucleophile to form a new carbon-nucleophile bond at the carbonyl carbon.

A key aspect of this reactivity is the potential for 1,2-addition versus 1,4-conjugate addition. The choice between these pathways is often dictated by the nature of the nucleophile and the reaction conditions.

The β-carbon of the α,β-unsaturated system in this compound is a soft electrophilic center, making it a prime target for attack by soft nucleophiles in a process known as Michael addition or conjugate addition. This reaction is characteristic of α,β-unsaturated carbonyl compounds. The electron-withdrawing nature of the pyrimidine (B1678525) ring enhances the electrophilicity of the β-carbon, facilitating this reaction.

Studies on similar olefinic N-heterocycles have shown that they can effectively undergo Michael addition with organolithium reagents. nsf.gov The resulting anionic intermediates are stabilized by the heterocyclic ring, allowing them to be trapped by various electrophiles. nsf.gov Furthermore, the lipase-catalyzed Michael addition of pyrimidine derivatives to acrylates demonstrates the susceptibility of such systems to this type of transformation under mild conditions. rsc.org This suggests that a wide range of nucleophiles can add to the β-position of this compound.

Table 1: Potential Michael Donors for Conjugate Addition

| Nucleophile Class | Specific Example | Expected Product Type |

|---|---|---|

| Enolates | Diethyl malonate | 3-substituted glutaraldehyde (B144438) derivative |

| Amines | Piperidine (B6355638) | 3-(Piperidin-1-yl)-3-(pyrimidin-4-yl)propanal |

| Thiols | Thiophenol | 3-(Phenylthio)-3-(pyrimidin-4-yl)propanal |

The aldehyde group is readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Standard oxidizing agents can convert the aldehyde functionality into a carboxylic acid, yielding 3-(Pyrimidin-4-yl)acrylic acid. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (Jones reagent), or milder reagents like Tollens' reagent ([Ag(NH₃)₂]⁺) or Pinnick oxidation conditions (NaClO₂ with a scavenger).

Reduction: The reduction of the aldehyde can be achieved using various hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is typically mild enough to selectively reduce the aldehyde to a primary alcohol, 3-(Pyrimidin-4-yl)prop-2-en-1-ol, without affecting the carbon-carbon double bond or the pyrimidine ring.

However, more powerful reducing agents like lithium aluminum hydride (LiAlH₄) can lead to more extensive reduction. Studies on the reduction of pyrimidine-5-carboxylates with LiAlH₄ have shown that in addition to reducing the carbonyl group, this reagent can also reduce the pyrimidine ring itself, leading to the formation of dihydropyrimidine (B8664642) derivatives as the major products in some cases. researchgate.netresearchgate.net This suggests that the reduction of this compound with LiAlH₄ could potentially yield a mixture of products, including the saturated alcohol and compounds with a reduced pyrimidine ring. researchgate.net

Table 2: Summary of Oxidation and Reduction Reactions

| Reaction Type | Reagent | Product |

|---|---|---|

| Oxidation | NaClO₂ / 2-methyl-2-butene | 3-(Pyrimidin-4-yl)acrylic acid |

| Selective Reduction | NaBH₄ | 3-(Pyrimidin-4-yl)prop-2-en-1-ol |

| Full Reduction | H₂ / Pd/C | 3-(Pyrimidin-4-yl)propan-1-ol |

Transformations Involving the Pyrimidine Heterocycle

The pyrimidine ring is an electron-deficient heterocycle, which makes it resistant to electrophilic attack but susceptible to nucleophilic substitution.

The electron-deficient nature of the pyrimidine ring, further enhanced by the electron-withdrawing acrylaldehyde substituent, makes it a candidate for nucleophilic aromatic substitution (SₙAr). Typically, SₙAr reactions require a good leaving group, such as a halogen, on the ring. While this compound lacks such a group, the high degree of activation by the substituent may allow for nucleophilic aromatic substitution of hydrogen (SₙArH). rsc.org

Research on related nitrogen-containing fused heterocycles, such as 4-chlorothieno[3,2-d]pyrimidine, has shown that the chlorine atom is readily displaced by various amine nucleophiles in high yields. nih.gov This demonstrates the inherent reactivity of the C-4 position of a pyrimidine-like ring toward nucleophiles. In the case of this compound, strong nucleophiles could potentially attack the electron-deficient carbon atoms of the pyrimidine ring, particularly positions 2 and 6, which are ortho and para to the activating group.

Electrophilic aromatic substitution on the pyrimidine ring is generally very difficult to achieve. The ring nitrogens are basic and will coordinate with Lewis acids, while also strongly deactivating the ring towards electrophilic attack. The presence of the strongly electron-withdrawing acrylaldehyde group further deactivates the ring, making electrophilic substitution even less favorable.

Such reactions, if they were to occur, would require harsh conditions and would likely result in very low yields. The electrophile would be directed to the C-5 position, which is the least deactivated carbon atom on the ring. However, this pathway is not considered a synthetically useful transformation for this compound.

Ring-Opening and Ring-Closing Metathesis (RCM) for Pyrimidine-Containing Systems

Ring-closing metathesis (RCM) has emerged as a powerful tool for the construction of cyclic and macrocyclic structures in organic synthesis. While direct examples of RCM involving this compound are not extensively documented, the principles of this reaction suggest its potential applicability in creating novel pyrimidine-fused ring systems. RCM typically involves the intramolecular reaction of a diene or an enyne in the presence of a transition metal catalyst, most commonly based on ruthenium or molybdenum, to form a new cyclic alkene and a small volatile byproduct like ethylene.

The application of RCM to nitrogen-containing heterocycles is well-established, with numerous examples of the synthesis of pyrrolidines, piperidines, and other aza-heterocycles. nih.gov The success of these reactions often depends on the nature of the catalyst and the substrate's conformational flexibility, which allows the terminal olefins to come into proximity for the metathesis reaction to occur. nih.gov In the context of pyrimidine-containing systems, RCM could be envisioned to construct macrocyclic structures by tethering two alkenyl chains to the pyrimidine core or to a substituent attached to it. For instance, a diene-containing side chain attached to the pyrimidine ring could undergo RCM to form a fused or spirocyclic system. The reaction conditions, including catalyst choice and concentration, are crucial for achieving high yields and minimizing side reactions like intermolecular oligomerization. nih.gov

Furthermore, ring-opening metathesis (ROM) and subsequent ring-closing metathesis (RCM) sequences offer a pathway to transform existing heterocyclic rings. For example, a strained bicyclic olefin containing a pyrimidine moiety could undergo ROM in the presence of a suitable alkene, followed by an intramolecular RCM to generate a new, larger ring system. The driving force for such reactions is often the relief of ring strain. nih.gov While specific applications to this compound are yet to be explored, the versatility of RCM provides a promising avenue for the synthesis of complex pyrimidine-based architectures.

Pericyclic and Cycloaddition Reactions

The conjugated π-system of this compound makes it an interesting substrate for pericyclic reactions, particularly cycloadditions. The electron-deficient nature of the pyrimidine ring and the electron-withdrawing effect of the aldehyde group significantly influence its reactivity in these transformations.

Diels-Alder Reactions (Normal and Inverse Electron Demand)

The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring. Depending on the electronic nature of the diene and dienophile, these reactions can be classified as normal or inverse electron demand. wikipedia.org

In a normal electron demand Diels-Alder reaction , an electron-rich diene reacts with an electron-poor dienophile. Given the electron-withdrawing characteristics of the pyrimidine and aldehyde moieties, this compound would be expected to function as a dienophile. However, for it to be a highly reactive dienophile, the diene would need to be very electron-rich. masterorganicchemistry.com

More relevant to the reactivity of 3-(pyrimidin-y-l)acrylaldehyde is the inverse electron demand Diels-Alder (IEDDA) reaction . nih.govwur.nl In this case, an electron-poor diene reacts with an electron-rich dienophile. The pyrimidine ring, being an electron-deficient heterocycle, can act as the diene component in IEDDA reactions. wur.nl The presence of the acrylaldehyde substituent would further enhance the electron-deficient character of the pyrimidine ring, making it a more reactive diene in IEDDA reactions. The reaction would likely proceed with an electron-rich alkene, such as an enol ether or an enamine, to form a bicyclic adduct. Subsequent rearomatization, often involving the elimination of a small molecule, would lead to the formation of a fused pyridine (B92270) ring. The regioselectivity of the cycloaddition would be governed by the electronic and steric properties of both the pyrimidine derivative and the dienophile. wur.nl

| Diels-Alder Reaction Type | Role of this compound | Reactant Partner | Expected Product |

| Normal Electron Demand | Dienophile | Electron-rich diene | Substituted cyclohexene (B86901) derivative |

| Inverse Electron Demand | Diene | Electron-rich dienophile | Fused pyridine derivative |

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloadditions are [3+2] cycloaddition reactions between a 1,3-dipole and a dipolarophile, leading to the formation of five-membered heterocyclic rings. wikipedia.org The α,β-unsaturated system in this compound makes it a potential dipolarophile in such reactions.

The reactivity of this compound as a dipolarophile would be influenced by the electron-withdrawing nature of the pyrimidine ring and the aldehyde group. This would make the double bond susceptible to attack by various 1,3-dipoles, such as azides, nitrile oxides, and nitrones. slideshare.netnumberanalytics.com The reaction with an azide (B81097), for instance, would lead to the formation of a triazoline ring, which could then undergo further transformations. The regioselectivity of the cycloaddition would be determined by the frontier molecular orbital (FMO) interactions between the 1,3-dipole and the dipolarophile.

Multi-Component Reactions (MCRs) and Cascade Sequences

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. Cascade reactions, on the other hand, involve a sequence of intramolecular reactions that occur in a single step without the isolation of intermediates. This compound, with its multiple reactive sites, is a prime candidate for participation in such processes.

Three-Component Condensation Reactions

The aldehyde functionality in this compound makes it a suitable component in various three-component condensation reactions for the synthesis of heterocyclic scaffolds. For example, it could participate in Biginelli-type reactions or variations thereof. tandfonline.comresearchgate.nettandfonline.com In a typical Biginelli reaction, an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) condense to form a dihydropyrimidinone or dihydropyrimidinethione.

In the context of this compound, it could react with a 1,3-dicarbonyl compound and a source of nitrogen (like urea, thiourea, or an amidine) to generate more complex pyrimidine-containing heterocycles. For instance, a reaction with malononitrile (B47326) and a barbituric acid derivative could lead to the formation of pyrano[2,3-d]pyrimidine diones. tandfonline.com The reaction mechanism typically involves an initial condensation between the aldehyde and one of the other components, followed by cyclization and dehydration steps. The specific outcome of the reaction would depend on the chosen reactants and reaction conditions.

| Reactant 1 | Reactant 2 | Reactant 3 | Potential Product Class |

| This compound | Ethyl acetoacetate | Urea | Dihydropyrimidinone |

| This compound | Malononitrile | Barbituric acid | Pyrano[2,3-d]pyrimidine dione |

| This compound | Dimedone | Amine | Fused pyrimidinone |

Annulation Reactions for Polycyclic Systems

Annulation reactions, which involve the formation of a new ring onto an existing one, can be employed to construct polycyclic systems containing a pyrimidine core. Cascade reactions, in particular, offer an elegant way to build molecular complexity in a single step. nih.govnih.gov

The reactive nature of this compound allows it to participate in cascade annulation sequences. For example, a reaction could be initiated at the aldehyde or the α,β-unsaturated system, followed by a series of intramolecular cyclizations to build up a polycyclic framework. Such reactions could be triggered by a variety of reagents and catalysts. For instance, a cascade reaction could involve an initial Michael addition to the α,β-unsaturated system, followed by an intramolecular aldol (B89426) condensation or a related cyclization. acs.org The synthesis of thieno[2,3-d]pyrimidines and other fused pyrimidines has been achieved through such cascade processes, highlighting the potential of this strategy. nih.gov The specific design of the starting materials and the reaction conditions would be crucial in directing the cascade towards the desired polycyclic product.

Rearrangement Reactions and Fragmentations

The chemical behavior of this compound, particularly its propensity to undergo rearrangement and fragmentation, is governed by the interplay between the pyrimidine ring and the α,β-unsaturated aldehyde functionality. While specific experimental studies on the rearrangement and fragmentation of this exact molecule are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established chemical principles of related pyrimidine derivatives and α,β-unsaturated carbonyl compounds.

Inferred Photochemical Rearrangements

As an α,β-unsaturated aldehyde, this compound is expected to exhibit rich photochemical reactivity. The absorption of UV light can promote the molecule to an excited state, leading to various intramolecular and intermolecular reactions.

One of the most common photochemical reactions for α,β-unsaturated carbonyl compounds is cis-trans isomerization around the carbon-carbon double bond. This process typically proceeds through a triplet π-π* excited state. Another potential pathway is photochemical dimerization, where two molecules of the aldehyde could undergo a [2+2] cycloaddition to form a cyclobutane (B1203170) ring.

Furthermore, deconjugation is a known photochemical process for some α,β-unsaturated ketones, where the double bond shifts to the β,γ-position. This often occurs via the formation of a photoenol intermediate. rsc.org It is plausible that this compound could undergo a similar rearrangement under specific conditions, potentially in the presence of a mild base, to yield a β,γ-unsaturated isomer.

Rearrangements in Related Pyrimidine Systems: The Curtius Rearrangement

While not a direct rearrangement of this compound itself, the Curtius rearrangement is a significant transformation that derivatives of this compound could undergo. The Curtius rearrangement is a thermal or photochemical decomposition of a carboxylic acyl azide to an isocyanate, which can then be trapped by various nucleophiles to form amines, carbamates, or ureas. rsc.orgnih.govwikipedia.org This reaction demonstrates the stability of the pyrimidine core to certain rearrangement conditions.

For instance, studies on (pyrimidin-4-yloxy)acetyl azides have shown that they readily undergo the Curtius rearrangement to furnish the corresponding carbamates or ureas in the presence of alcohols or amines. sapub.orgresearchgate.net This suggests that a carboxylic acid derivative of this compound could be a substrate for a similar transformation. The hypothetical reaction would proceed as outlined in the table below.

| Starting Material (Derivative) | Intermediate | Nucleophile (Nu-H) | Final Product |

|---|---|---|---|

| 3-(Pyrimidin-4-yl)acrylic acid | 3-(Pyrimidin-4-yl)acryloyl azide | Water (H₂O) | (E)-1-(Pyrimidin-4-yl)vinylamine |

| 3-(Pyrimidin-4-yl)acrylic acid | 3-(Pyrimidin-4-yl)acryloyl azide | Alcohol (R-OH) | Alkyl (E)-(1-(pyrimidin-4-yl)vinyl)carbamate |

| 3-(Pyrimidin-4-yl)acryloyl azide | 3-(Pyrimidin-4-yl)acryloyl azide | Amine (R-NH₂) | 1-((E)-1-(Pyrimidin-4-yl)vinyl)-3-alkylurea |

Inferred Fragmentation Pathways

The fragmentation of this compound, particularly under mass spectrometry conditions, can be predicted based on the fragmentation patterns of other pyrimidine derivatives and α,β-unsaturated aldehydes. sapub.orgsphinxsai.com The molecular ion would be expected to undergo a series of characteristic losses of neutral fragments.

The primary fragmentation pathways would likely involve:

Loss of CO: A characteristic fragmentation of aldehydes, leading to the formation of a radical cation.

Cleavage of the side chain: Fragmentation at the bond between the pyrimidine ring and the acrylaldehyde side chain.

Fragmentation of the pyrimidine ring: The pyrimidine ring itself can undergo cleavage, typically through the loss of HCN or related nitrogen-containing fragments, a common pathway for nitrogen heterocycles. acs.org

A plausible fragmentation pattern is detailed in the interactive table below.

| Fragment Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) | Proposed Neutral Loss |

|---|---|---|---|

| [M]⁺ | C₇H₆N₂O | 134 | - |

| [M-H]⁺ | C₇H₅N₂O | 133 | H |

| [M-CHO]⁺ | C₆H₅N₂ | 105 | CHO |

| [M-CO]⁺ | C₆H₆N₂ | 106 | CO |

| [C₄H₃N₂]⁺ | Pyrimidinyl cation | 79 | C₃H₃O |

| [C₄H₄N₂]⁺ | Pyrimidine | 80 | C₃H₂O |

These inferred pathways provide a foundational understanding of the potential rearrangement and fragmentation reactions of this compound, guiding further experimental investigation into its rich chemical reactivity.

Role As a Key Building Block in Advanced Organic Synthesis

Precursor to Diverse Heterocyclic Architectures

The inherent reactivity of 3-(pyrimidin-4-yl)acrylaldehyde makes it an exceptional starting material for the synthesis of a multitude of heterocyclic compounds. The presence of the pyrimidine (B1678525) ring, a key pharmacophore in many biologically active molecules, combined with the versatile acrylaldehyde moiety, provides a powerful platform for generating novel and complex heterocyclic systems.

Synthesis of Fused and Bridged Pyrimidine Systems

The pyrimidine ring of this compound can serve as a foundation for the construction of more complex fused pyrimidine systems. These fused heterocycles are of significant interest in medicinal chemistry due to their structural resemblance to endogenous purines and their wide range of biological activities. For instance, pyrimido[4,5-b]quinolines and pyrazolo[3,4-d]pyrimidines are important classes of fused pyrimidines that have been synthesized using pyrimidine-based precursors. jchr.orgnih.gov While direct synthesis from this compound is a subject of ongoing research, the general strategies often involve the cyclocondensation of appropriately functionalized pyrimidines with other reagents. The acrylaldehyde moiety can be chemically modified to introduce the necessary functional groups for these cyclization reactions.

Furthermore, the development of synthetic routes to pyrimidine-bridged structures is an active area of research. These complex, three-dimensional molecules are of interest for their potential to interact with biological targets in unique ways. Pyrimidine-bridged combretastatin (B1194345) derivatives, for example, have been synthesized and evaluated for their anticancer activities. nih.gov

Formation of Nitrogen-Containing Heterocycles (e.g., Quinolines, Pyrroles, Pyrazoles)

The acrylaldehyde functionality of this compound is a key reactive handle for the synthesis of various other nitrogen-containing heterocycles.

Quinolines: The synthesis of quinoline (B57606) derivatives, another important heterocyclic scaffold in medicinal chemistry, can be achieved through reactions involving α,β-unsaturated aldehydes. For instance, the reaction of an aniline (B41778) with an aldehyde and pyruvic acid in the Doebner reaction is a classic method for forming quinoline-4-carboxylic acids. While not a direct use of this compound, the principle of using an aldehyde to construct the quinoline ring is well-established.

Pyrroles: Pyrroles are fundamental five-membered aromatic heterocycles found in numerous natural products and pharmaceuticals. The synthesis of pyrroles can be achieved through various methods, including the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia. The acrylaldehyde moiety of this compound can be envisioned as a precursor to a 1,4-dicarbonyl compound through appropriate chemical transformations, thus providing a pathway to pyrimidine-substituted pyrroles.

Pyrazoles: Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are known for their diverse pharmacological activities. A common method for pyrazole (B372694) synthesis is the reaction of a 1,3-dicarbonyl compound with hydrazine. The α,β-unsaturated aldehyde system in this compound can react with nucleophiles in a Michael addition, which can be a key step in forming a 1,3-dicarbonyl equivalent, thereby enabling the synthesis of pyrazoles bearing a pyrimidine substituent. For example, pyrazole-promoted synthesis of pyrrolo[3,4-c]quinoline-1,3-diones has been reported, showcasing the utility of pyrazole in complex heterocyclic synthesis. nih.gov

Applications in the Construction of Complex Carbon Skeletons

Beyond its role in heterocycle synthesis, this compound is a valuable tool for the construction of intricate and highly unsaturated carbon frameworks. The aldehyde and the α,β-unsaturated system provide multiple points for carbon-carbon bond formation, enabling the assembly of complex molecular architectures. For instance, ethynyl-substituted paracyclophanes have been utilized as substrates for creating complex carbon skeletons through coupling reactions. nih.gov Similarly, the reactive sites in this compound can be exploited in various coupling and condensation reactions to build extended and functionalized carbon chains and rings.

Utilization in Cascade and Tandem Reactions for Molecular Complexity Generation

Cascade and tandem reactions, where multiple bond-forming events occur in a single synthetic operation, are powerful strategies for rapidly building molecular complexity from simple starting materials. nih.govbeilstein-journals.org The multifunctional nature of this compound makes it an ideal substrate for such reactions. These processes are highly efficient and atom-economical, aligning with the principles of green chemistry.

A notable example is the tandem Ugi/intramolecular Diels-Alder reaction. In this sequence, a multicomponent Ugi reaction involving an aldehyde, an amine, an isocyanide, and a carboxylic acid is followed by an intramolecular Diels-Alder cycloaddition. While not specifically demonstrated with this compound, the use of similar α,β-unsaturated aldehydes in such tandem reactions highlights the potential of this substrate to generate complex, polycyclic scaffolds in a single pot.

Design and Synthesis of Scaffolds for Chemical Library Development

The development of diverse chemical libraries is crucial for the discovery of new drug candidates. The concept of privileged substructures, where certain molecular scaffolds are found to be active against multiple biological targets, is a guiding principle in library design. The pyrimidine ring is considered a privileged structure, and its incorporation into diverse molecular frameworks is a key strategy in medicinal chemistry.

Spectroscopic Characterization for Structural Elucidation of 3 Pyrimidin 4 Yl Acrylaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the carbon-hydrogen framework of an organic molecule. Through the analysis of chemical shifts, coupling constants, and various two-dimensional (2D) experiments, a complete structural assignment can be achieved.

¹H NMR and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis

The ¹H NMR spectrum of a pyrimidine (B1678525) derivative provides crucial information about the number of different types of protons and their electronic environments. For pyrimidine-containing compounds, the protons on the pyrimidine ring typically appear in the aromatic region of the spectrum. cuni.cz The chemical shifts (δ) are influenced by the substituents on the ring.

Similarly, the ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The signals for the carbon atoms of the pyrimidine ring are observed in the downfield region due to their aromaticity and the presence of electronegative nitrogen atoms. cuni.cz The carbonyl carbon of the acrylaldehyde moiety is expected to have a characteristic chemical shift in the range of δ 188-195 ppm. researchgate.net

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyrimidine H-2 | ~9.30 (s) | - |

| Pyrimidine H-4, H-6 | ~9.15 (s) | ~158.5 |

| Pyrimidine C-2 | - | ~163.7 |

| Pyrimidine C-4, C-6 | - | ~156.6 |

| Pyrimidine C-5 | - | ~127.0 |

| Aldehydic CH | - | ~188.5 |

| Vinylic CH | - | ~125.7, ~142.8 |

Interactive Data Table: Representative NMR Data for a Pyrimidine Derivative (Note: This data is illustrative and not specific to 3-(Pyrimidin-4-yl)acrylaldehyde)

Coupling constants (J) in ¹H NMR provide information about the connectivity of protons. For the acrylaldehyde moiety, the coupling between the vinylic protons can help determine the stereochemistry (E/Z isomerism) of the double bond.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are instrumental in assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduyoutube.com For this compound, COSY would show correlations between the vinylic protons of the acrylaldehyde group and potentially between the pyrimidine protons if they are close enough to couple. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. sdsu.eduyoutube.com This is a powerful tool for assigning carbon signals based on the assignments of their attached protons. For instance, the signals of the pyrimidine carbons can be definitively assigned by correlating them to the known pyrimidine proton signals. researchgate.netresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between carbons and protons (typically over two or three bonds). sdsu.eduyoutube.com This is crucial for connecting different fragments of the molecule. For example, HMBC would show a correlation between the aldehydic proton and the vinylic carbon, and between the pyrimidine protons and the carbons of the acrylaldehyde side chain, thus confirming the connectivity between the pyrimidine ring and the acrylaldehyde group. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are directly bonded. This is particularly useful for determining stereochemistry and conformation. researchgate.net

Infrared (IR) Spectroscopy for Identification of Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The absorption of infrared radiation at characteristic frequencies corresponds to the vibrations of specific bonds.

For this compound, the IR spectrum would be expected to show strong absorption bands corresponding to the following functional groups:

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O (Aldehyde) | ~1680 - 1700 |

| C=C (Alkene) | ~1600 - 1650 |

| C=N (Pyrimidine ring) | ~1560 - 1590 |

| C-H (Aromatic/Vinylic) | ~3000 - 3100 |

| C-H (Aldehydic) | ~2720 and ~2820 (often two weak bands) |

Interactive Data Table: Expected IR Absorption Bands for this compound

The presence of these characteristic peaks in the IR spectrum provides strong evidence for the presence of the pyrimidine ring and the α,β-unsaturated aldehyde functionality. cuni.cz

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. beilstein-journals.org For this compound (C₇H₆N₂O), the calculated exact mass would be compared to the experimentally determined mass to confirm the molecular formula.

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a series of product ions. nih.govnih.gov The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of different parts of the molecule. For this compound, fragmentation would likely involve cleavage of the acrylaldehyde side chain, providing further evidence for the proposed structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

UV-Vis spectroscopy is a powerful technique for probing the electronic structure of molecules containing chromophores. In this compound, the extended π-conjugated system, which spans the pyrimidine ring, the olefinic double bond, and the carbonyl group, is expected to give rise to characteristic absorption bands in the UV-Vis spectrum.

The principal electronic transitions observed in such systems are typically π → π* and n → π* transitions. The high-energy π → π* transitions, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are generally intense and are characteristic of the conjugated backbone. The n → π* transitions, which involve the excitation of a non-bonding electron (from the nitrogen atoms of the pyrimidine ring or the oxygen atom of the carbonyl group) to a π* antibonding orbital, are typically of lower intensity and appear at longer wavelengths.

The extent of conjugation directly influences the wavelength of maximum absorption (λmax). For this compound, the conjugation between the pyrimidine ring and the acrylaldehyde moiety is expected to result in a bathochromic (red) shift of the λmax values compared to the individual, non-conjugated chromophores.

The polarity of the solvent can also significantly affect the electronic absorption spectrum, a phenomenon known as solvatochromism. Studies on other pyrimidine derivatives have shown that an increase in solvent polarity can lead to shifts in the absorption maxima. researchgate.net For instance, a bathochromic shift of around 5 nm has been observed in some cases when moving to more polar solvents. researchgate.net This is often attributed to the differential stabilization of the ground and excited states by the solvent molecules. In polar solvents, the more polar excited state resulting from a π → π* transition is stabilized more than the ground state, leading to a lower energy transition and a red shift.

Table 1: Expected UV-Vis Absorption Data for Conjugated Pyrimidine Systems

| Transition Type | Expected Wavelength Range (nm) | Molar Absorptivity (ε) | Characteristics |

| π → π | 250 - 350 | High (>10,000) | Intense absorption, sensitive to conjugation length and solvent polarity. |

| n → π | 350 - 450 | Low (<1,000) | Weaker absorption, often obscured by stronger bands, sensitive to hydrogen bonding. |

Note: The data in this table represents typical values for extensively conjugated systems containing pyrimidine and carbonyl moieties and are for illustrative purposes. Actual values for this compound would require experimental measurement.

X-ray Crystallography for Solid-State Structural Confirmation

While spectroscopic methods like NMR and IR can establish the connectivity of a molecule, single-crystal X-ray crystallography provides unambiguous proof of its three-dimensional structure in the solid state. This technique yields precise data on bond lengths, bond angles, and torsion angles, confirming the molecular geometry and stereochemistry.

For this compound, a key structural feature of interest is the planarity of the molecule. An extended planar conformation would maximize the overlap of p-orbitals, enhancing electronic conjugation. X-ray analysis would reveal the torsion angles along the single bonds connecting the pyrimidine ring to the vinyl group and the vinyl group to the carbonyl carbon.

Studies on related pyrimidine derivatives have provided insight into the types of structures that can be expected. For example, the crystal structure of a Schiff base containing a pyrimidine moiety was determined to be in the triclinic P-1 space group, with its stability arising from intermolecular C−H⋅⋅⋅π and π⋅⋅⋅π interactions. researchgate.net Similarly, analyses of various pyrazolo[3,4-d]pyrimidine derivatives have shown that the pyrimidine-containing core can be nearly planar or slightly non-planar, with dihedral angles between fused rings being a key descriptor. nih.gov In these related structures, the orientation of substituents is often influenced by the formation of intramolecular or intermolecular hydrogen bonds. nih.gov

A hypothetical crystallographic analysis of this compound would likely reveal a largely planar molecule, with the crystal packing stabilized by a network of intermolecular interactions, such as hydrogen bonds involving the aldehyde group or π-π stacking interactions between the pyrimidine rings of adjacent molecules.

Table 2: Illustrative Crystallographic Data for a Related Heterocyclic Aldehyde

| Parameter | Example Value | Significance |

| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |

| a (Å) | 8.5 | Unit cell dimension. |

| b (Å) | 12.1 | Unit cell dimension. |

| c (Å) | 7.3 | Unit cell dimension. |

| β (°) | 95.5 | Angle of the unit cell. |

| Z | 4 | Number of molecules per unit cell. |

| Key Torsion Angle | C(ring)-C=C-C(aldehyde) ≈ 180° | Indicates a planar s-trans conformation. |

Note: This table presents hypothetical data based on common findings for similar organic compounds and serves as an example of the parameters obtained from an X-ray crystallography experiment.

Theoretical and Computational Studies of 3 Pyrimidin 4 Yl Acrylaldehyde

Electronic Structure Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. jchemrev.com DFT calculations provide detailed information about electron distribution, which is fundamental to understanding a molecule's stability, reactivity, and spectroscopic properties. jchemrev.com Studies on various pyrimidine (B1678525) derivatives have demonstrated the utility of DFT in elucidating their electronic characteristics and potential applications, such as in drug delivery and corrosion inhibition. bohrium.comijcce.ac.ir

Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. wjarr.com

While specific FMO data for 3-(Pyrimidin-4-yl)acrylaldehyde is not available, analysis of other pyrimidine derivatives provides valuable comparative insights. For instance, a DFT study on three different pyrimidine derivatives calculated their FMO energies, which are presented below. These values suggest that pyrimidine derivatives can be strong electron donors and acceptors. wjarr.com

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Pyrimidine Derivative 1 (DMPN) | -5.57 | -1.94 | 3.63 |

| Pyrimidine Derivative 2 (DMPO) | -5.46 | -1.59 | 3.87 |

| Pyrimidine Derivative 3 (DMPS) | -5.48 | -1.60 | 3.88 |

The distribution of these orbitals is also critical. For a molecule like this compound, the HOMO is expected to be localized over the electron-rich regions, such as the pyrimidine ring and the aldehyde oxygen, while the LUMO would be distributed over the electron-deficient centers, influencing its interaction with other reactants. ijcce.ac.ir

Molecular Electrostatic Potential (MESP) mapping is a technique used to visualize the charge distribution of a molecule and predict its reactive sites. proteopedia.org The MESP map displays regions of negative electrostatic potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are electron-poor and prone to nucleophilic attack. researchgate.net

For this compound, an MESP analysis would likely reveal a significant negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the aldehyde group, making them primary sites for electrophilic interaction. Conversely, the hydrogen atoms and parts of the carbon framework would exhibit positive potential. researchgate.net This type of analysis is instrumental in understanding intermolecular interactions, such as hydrogen bonding and molecular recognition processes. proteopedia.orgnih.gov

Mechanistic Investigations of Reactions Involving this compound

Computational methods are invaluable for exploring the detailed mechanisms of chemical reactions, including the identification of intermediates and the characterization of transition states.

Understanding the pathway of a reaction involving this compound requires the characterization of its transition states—the highest energy points along the reaction coordinate. DFT calculations can be employed to locate these transition states and compute their energies, providing the activation energy of the reaction. ijcce.ac.ir This information helps in elucidating the step-by-step mechanism, such as in addition reactions at the aldehyde group or the conjugated double bond. By mapping the entire energy profile, from reactants to products through transition states, one can determine the feasibility and kinetics of a proposed reaction mechanism.

Global and local reactivity descriptors derived from DFT offer quantitative measures of a molecule's reactivity. Global descriptors include chemical hardness (η), softness (σ), and the electrophilicity index (ω). wjarr.com A lower hardness value indicates higher reactivity. wjarr.com

Local reactivity is analyzed using the Fukui function, which identifies the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. A study on related pyrimidine derivatives calculated these descriptors, highlighting their high reactivity compared to reference compounds like ibuprofen. wjarr.com

| Compound | Chemical Hardness (η) (eV) | Electrophilicity Index (ω) (eV) |

|---|---|---|

| Pyrimidine Derivative 1 (DMPN) | 1.82 | 3.83 |

| Pyrimidine Derivative 2 (DMPO) | 1.94 | 3.20 |

| Pyrimidine Derivative 3 (DMPS) | 1.94 | 3.22 |

| Ibuprofen (Reference) | 3.02 | 2.64 |

For this compound, Fukui function analysis would pinpoint specific atoms within the pyrimidine ring and the acrylaldehyde side chain that are most susceptible to different types of chemical attack, providing a more refined picture of its reactivity than MESP alone. wjarr.com

Conformational Analysis and Tautomerism Studies

The three-dimensional structure and potential isomeric forms of a molecule are critical to its function and reactivity.

Computational studies on the conformational landscape of this compound would involve identifying all possible stable conformers arising from rotation around its single bonds. By calculating the relative energies of these conformers, the most stable, lowest-energy structure can be determined. Such studies, often performed using DFT, can also calculate the energy barriers for rotation between different conformers, providing insight into the molecule's flexibility. mdpi.com

Furthermore, this molecule could potentially exhibit tautomerism. Theoretical calculations would be essential to evaluate the relative stabilities of different tautomeric forms, such as keto-enol tautomerism involving the aldehyde group. By calculating the Gibbs free energies of the potential tautomers, their equilibrium populations can be predicted, which is crucial for understanding its chemical behavior in different environments. jchemrev.com

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational quantum chemistry, particularly Density Functional Theory (TDFT), has become an indispensable tool for the prediction of spectroscopic parameters. For this compound, DFT calculations can provide a detailed understanding of its vibrational (infrared), nuclear magnetic resonance (NMR), and electronic (UV-Visible) spectra. These theoretical predictions, when correlated with experimental data, offer a robust method for structural confirmation and a deeper understanding of the molecule's properties.

Methodologies for these predictions typically involve geometry optimization of the molecule's ground state using a specific functional, such as B3LYP, in conjunction with a suitable basis set, for instance, 6-311++G(d,p). mdpi.comphyschemres.org Frequency calculations on the optimized geometry not only confirm that the structure is a true minimum on the potential energy surface but also yield theoretical vibrational frequencies. nih.gov

Infrared (IR) Spectroscopy: The calculated IR spectrum can be compared with the experimental Fourier-transform infrared (FT-IR) spectrum. Key vibrational modes for this compound would include the C=O stretching of the aldehyde, the C=C stretching of the alkene, C-H stretching and bending modes, and the characteristic ring stretching and breathing modes of the pyrimidine moiety. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and the approximations inherent in the theoretical model, leading to a better alignment with experimental values. physchemres.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is another powerful application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, is used to calculate the isotropic magnetic shielding constants of the nuclei in the optimized molecular structure. ijcce.ac.ir These shielding constants are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The predicted chemical shifts can be directly compared to experimental NMR data, aiding in the assignment of signals to specific protons and carbon atoms within the molecule. mdpi.com

| Parameter | Experimental Value | Predicted Value (DFT/B3LYP/6-311++G(d,p)) | Correlation |

| IR (cm⁻¹) | |||

| C=O Stretch | ~1680 | ~1705 | Strong |

| C=C Stretch | ~1630 | ~1655 | Strong |

| Pyrimidine Ring Stretch | ~1570, 1480 | ~1590, 1500 | Strong |

| ¹H NMR (ppm) | |||

| Aldehyde H | ~9.7 | ~9.65 | High |

| Vinyl H (α to C=O) | ~6.8 | ~6.75 | High |

| Vinyl H (β to C=O) | ~7.6 | ~7.55 | High |

| Pyrimidine H2 | ~9.2 | ~9.15 | High |

| Pyrimidine H5 | ~7.9 | ~7.85 | High |

| Pyrimidine H6 | ~8.8 | ~8.75 | High |

| ¹³C NMR (ppm) | |||

| C=O | ~193 | ~192.5 | High |

| Cα | ~135 | ~134.8 | High |

| Cβ | ~145 | ~144.7 | High |

| Pyrimidine C2 | ~158 | ~157.6 | High |

| Pyrimidine C4 | ~155 | ~154.5 | High |

| Pyrimidine C5 | ~122 | ~121.8 | High |

| Pyrimidine C6 | ~152 | ~151.7 | High |

Table 1: Illustrative Correlation of Predicted and Experimental Spectroscopic Data for this compound. This table presents hypothetical yet scientifically plausible data to demonstrate the strong correlation typically observed between experimental measurements and values predicted through DFT calculations.

Quantitative Structure-Reactivity Relationships (QSRR) and Predictive Modeling

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to correlate the structural or physicochemical properties of a series of compounds with their reactivity. For a class of compounds including this compound, which contains an α,β-unsaturated carbonyl moiety, QSRR models can be developed to predict various aspects of their chemical behavior, such as their reactivity in Michael additions or their biological activity. nih.govnih.gov

The development of a QSRR model involves several key steps:

Data Set Assembly: A series of structurally related compounds with experimentally determined reactivity data is compiled.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the series. These can include constitutional, topological, geometrical, and quantum-chemical descriptors. For this compound and its analogs, important descriptors might include:

Electronic Descriptors: HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, the HOMO-LUMO gap, and partial atomic charges on the carbonyl carbon and the β-carbon. qsardb.org

Topological Descriptors: Molecular connectivity indices and shape indices.

Physicochemical Descriptors: LogP (partition coefficient) and molar refractivity.

Model Building and Validation: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning techniques like Artificial Neural Networks (ANN), are used to build a mathematical model that relates the descriptors to the observed reactivity. mdpi.com The predictive power of the model is then rigorously validated using internal and external validation techniques.

For this compound, a QSRR model could predict its susceptibility to nucleophilic attack at the β-carbon, a characteristic reaction of α,β-unsaturated carbonyl compounds. The model might reveal that the reactivity is strongly influenced by the LUMO energy and the partial positive charge on the β-carbon.

| Compound | Log(k) (Experimental Reactivity) | LUMO Energy (eV) (Descriptor 1) | Partial Charge on Cβ (Descriptor 2) | Predicted Reactivity (QSRR Model) |

| This compound | -2.5 | -2.8 | +0.15 | -2.45 |

| Analog 1 (electron-donating group on pyrimidine) | -2.8 | -2.7 | +0.13 | -2.78 |

| Analog 2 (electron-withdrawing group on pyrimidine) | -2.2 | -3.0 | +0.18 | -2.15 |

| Analog 3 (different heterocyclic ring) | -3.1 | -2.5 | +0.12 | -3.05 |

Table 2: Example of a QSRR Model for Predicting the Reactivity of Acrylaldehyde Derivatives. This table provides a hypothetical QSRR model illustrating how calculated molecular descriptors can be used to predict the chemical reactivity of this compound and its analogs.

These predictive models are not only of academic interest but also have practical applications in areas such as drug design and materials science, where they can be used to screen virtual libraries of compounds and prioritize candidates for synthesis and experimental testing. nih.govresearchgate.net

Synthesis and Chemical Exploration of Novel 3 Pyrimidin 4 Yl Acrylaldehyde Derivatives and Analogs

Modification of the Acrylaldehyde Chain Structure

The reactivity of the α,β-unsaturated aldehyde system in 3-(pyrimidin-4-yl)acrylaldehyde allows for a variety of chemical transformations. These modifications can significantly impact the molecule's conformation and electronic distribution. The primary precursor for these syntheses is often pyrimidine-4-carbaldehyde (B152824), which can be prepared through methods like the chemoselective oxidation of 4-hydroxymethylpyrimidine or the Riley oxidation of 4-methylpyrimidine (B18481) with selenium dioxide. researchgate.net

Alpha-Substitution and Beta-Substitution Patterns

Modifications at the α- and β-positions of the acrylaldehyde chain are key strategies for creating structural diversity.

Alpha-Substitution: The introduction of substituents at the α-position (C2 of the acrylaldehyde chain) is commonly achieved through condensation reactions. The Knoevenagel condensation is a prominent method, involving the reaction of pyrimidine-4-carbaldehyde with active methylene (B1212753) compounds (compounds with a CH₂ group flanked by two electron-withdrawing groups, Z and Z'). wikipedia.orgsigmaaldrich.com The nature of the substituent at the alpha position is determined by the choice of the active methylene compound. For example, using cyanoacetic acid or its esters would introduce a cyano group at the α-position. The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or pyridine (B92270). wikipedia.orgslideshare.net

Beta-Substitution: The β-position of the acrylaldehyde moiety is susceptible to nucleophilic attack. The Michael addition (or 1,4-conjugate addition) is a primary method for introducing substituents at this position. rsc.orgresearchgate.net A variety of nucleophiles, including amines, thiols, and carbanions, can be added across the double bond. For instance, lipase-catalyzed Michael addition of pyrimidine (B1678525) derivatives to acrylates has been demonstrated, showcasing an enzymatic approach to C-C bond formation under mild conditions. rsc.org This reaction adds a functionalized chain to the β-carbon, effectively creating a β-substituted derivative.

A summary of these reactions is presented below:

| Position | Reaction Type | Typical Reagents | Resulting Substituent |

|---|---|---|---|

| Alpha (α) | Knoevenagel Condensation | Pyrimidine-4-carbaldehyde + Active Methylene Compound (e.g., Malononitrile (B47326), Ethyl Cyanoacetate) | Determined by active methylene compound (e.g., -CN, -COOEt) |

| Beta (β) | Michael Addition | This compound + Nucleophile (e.g., R₂NH, RSH) | Determined by nucleophile (e.g., -NR₂, -SR) |

Extension of the Conjugated System

Extending the π-conjugated system of the acrylaldehyde chain can be achieved by incorporating additional double bonds, creating vinylogous analogues such as 5-(pyrimidin-4-yl)penta-2,4-dienal. A standard method for this transformation is the Claisen-Schmidt condensation , which involves the reaction of an aldehyde (pyrimidine-4-carbaldehyde) with a ketone or another aldehyde in the presence of a base (like NaOH or KOH). rsc.orgmdpi.com For instance, reacting pyrimidine-4-carbaldehyde with acetone (B3395972) would first form 4-(pyrimidin-4-yl)but-3-en-2-one, which can then be reacted with another equivalent of pyrimidine-4-carbaldehyde to form a bis-pyrimidinyl dienone. Subsequent reaction with an appropriate reagent can then yield the desired extended aldehyde. This reaction is a specific type of crossed aldol (B89426) condensation. rsc.orgchemicalbook.com

Substituent Effects on the Pyrimidine Heterocycle

The electronic properties of the pyrimidine ring can be modulated by introducing substituents, which in turn influences the reactivity of the entire molecule, including the acrylaldehyde side chain.

Introduction of Electron-Donating and Electron-Withdrawing Groups

The synthesis of substituted this compound derivatives often begins with a pre-functionalized pyrimidine ring.

Electron-Withdrawing Groups (EWGs): Halogens, such as chlorine, are common EWGs. For example, 2-chloropyrimidine (B141910) derivatives can be synthesized and subsequently elaborated. chemicalbook.com The chlorine atom can be introduced by treating a corresponding pyrimidinone with a chlorinating agent like phosphorus oxychloride. The resulting 2-chloro-4-methylpyrimidine (B15830) can then be oxidized to the aldehyde and condensed to form 3-(2-chloropyrimidin-4-yl)acrylaldehyde. The chloro group can later be replaced by various nucleophiles.

Electron-Donating Groups (EDGs): Amino groups are typical EDGs. 2-Aminopyrimidine derivatives can be prepared by reacting 2-amino-4,6-dichloropyrimidine (B145751) with various amines in a nucleophilic substitution reaction. mdpi.com These substituted aminopyrimidines can then serve as precursors for the synthesis of the target acrylaldehyde. The presence of EDGs like amino or methoxy (B1213986) groups increases the electron density of the pyrimidine ring. nih.gov

The influence of these substituents is significant; it is known that the presence of electron-donating or electron-withdrawing groups determines the reactivity of pyrimidines in nucleophilic substitution and other reactions. nih.gov

| Substituent Type | Example Group | Position on Ring | Synthetic Precursor Example |

|---|---|---|---|

| Electron-Withdrawing | Chloro (-Cl) | 2 | 2-Chloro-4-methylpyrimidine |

| Electron-Donating | Amino (-NH₂) | 2 | 2-Amino-4-methylpyrimidine |

| Electron-Donating | Methoxy (-OCH₃) | 2, 6 | 2-Methylsulfonyl-4,6-dimethoxypyrimidine |

Synthesis of Pyrimidine Ring-Fused Analogs

Creating fused heterocyclic systems is a powerful method to generate novel analogs. The pyrimidine ring can be annulated with other rings like thiophene, furan, or pyrazole (B372694), leading to scaffolds such as thieno[2,3-d]pyrimidines, furo[2,3-d]pyrimidines, and pyrazolo[3,4-d]pyrimidines.

Thieno[2,3-d]pyrimidines: These can be synthesized starting from appropriately substituted thiophenes. For example, 2-aminothiophene-3-carboxamide (B79593) derivatives can be cyclized to form the thieno[2,3-d]pyrimidin-4-one core, which can then be chlorinated and further functionalized. umich.eduFuro[2,3-d]pyrimidines: These analogs can be accessed from pyrimidine precursors. For instance, 5-substituted 2,4-diaminofuro[2,3-d]pyrimidines have been synthesized via a multi-step sequence involving a Wittig reaction with 2,4-diamino-5-(chloromethyl)furo[2,3-d]pyrimidine. scispace.comPyrazolo[3,4-d]pyrimidines: The synthesis of these fused systems can be achieved through various routes, including the intramolecular cycloaddition of azahexatrienes formed from pyrimidin-6-ylhydrazones rsc.org or by building the pyrimidine ring onto a pre-existing pyrazole, such as reacting a pyrazole-carbaldehyde with urea (B33335) or thiourea (B124793) in a Biginelli-like reaction. mdpi.com

Once the fused aldehyde (e.g., furo[2,3-d]pyrimidine-5-carbaldehyde or pyrazolo[3,4-d]pyrimidine-4-carbaldehyde) is obtained, it can undergo reactions like the Knoevenagel or Claisen-Schmidt condensation to generate the corresponding acrylaldehyde derivative. researchgate.netumich.edu

Isomeric and Tautomeric Considerations of this compound Systems

The structural complexity of these systems is enhanced by the potential for isomerism and tautomerism. A notable example is (Z)-3-Hydroxy-2-(pyrimidin-4-yl)acrylaldehyde (CAS 28648-78-4), which is a tautomer of formyl(pyrimidin-4-yl)acetaldehyde. sigmaaldrich.comscbt.comcalpaclab.com

This compound represents a vinylogous carboxylic acid, existing primarily in the enol form, which is stabilized by an intramolecular hydrogen bond between the hydroxyl group and the aldehyde's carbonyl oxygen, forming a stable six-membered ring-like structure. This keto-enol tautomerism is a critical feature of β-dicarbonyl compounds and their vinylogous counterparts.

Computational studies on related heterocyclic systems, such as 4(3H)-pyrimidinone, have shown that the introduction of a second nitrogen atom into the pyridine ring shifts the tautomeric equilibrium towards the keto form over the hydroxy form. nih.govresearchgate.net This preference is influenced by factors like aromaticity, intramolecular hydrogen bonds, and electronic delocalization. nih.gov For (Z)-3-Hydroxy-2-(pyrimidin-4-yl)acrylaldehyde, the enol tautomer is the documented stable form. sigmaaldrich.comscbt.com Theoretical studies using methods like Density Functional Theory (DFT) are crucial for understanding the relative stabilities and energy barriers between different tautomers, as these can be significantly influenced by delocalization errors in calculations. chemrxiv.org The precise geometry and intermolecular interactions of such tautomers in the solid state are best confirmed through X-ray crystallography. mdpi.comnih.govmdpi.com

The equilibrium can be represented as follows:

Keto form: OHC-CH(C₄H₃N₂)-CHO (Formyl(pyrimidin-4-yl)acetaldehyde)

Enol form: OHC-C(C₄H₃N₂)=CH-OH ((Z)-3-Hydroxy-2-(pyrimidin-4-yl)acrylaldehyde)

The stability of the enol form is a key chemical feature, influencing its reactivity and interactions.

Construction of Hybrid Molecules Incorporating the Pyrimidine-Acrylaldehyde Scaffold

The inherent reactivity of the α,β-unsaturated aldehyde group in this compound makes it a versatile precursor for the synthesis of a variety of fused heterocyclic systems. This functionality can participate in a range of chemical transformations, including multicomponent reactions and cyclocondensations, to generate diverse molecular architectures.

One notable application of this scaffold is in the synthesis of pyrimido[1,2-a]pyrimidine derivatives. These fused heterocyclic systems are of significant interest due to their structural similarity to purines, which play a central role in numerous biological processes. The construction of these hybrid molecules can be achieved through one-pot multicomponent reactions. For instance, the reaction of an aminopyrimidine with an aromatic aldehyde and an active methylene compound under microwave irradiation has been shown to be an efficient method for the synthesis of pyrimido[1,2-a]pyrimidines. rsc.org While this specific example does not use this compound directly, it illustrates a plausible synthetic route where the pyrimidine-acrylaldehyde scaffold could act as a key building block.

Another important reaction for creating hybrid molecules from α,β-unsaturated aldehydes is the Biginelli reaction and its variations. wikipedia.orgmdpi.combeilstein-journals.org This multicomponent reaction typically involves an aldehyde, a β-ketoester, and a urea or thiourea to form dihydropyrimidinones, which are known for a wide range of biological activities. wikipedia.orgmdpi.com The aldehyde component in this reaction is highly variable, and the use of an α,β-unsaturated aldehyde like this compound could lead to the formation of complex, fused pyrimidine structures with potential therapeutic applications. beilstein-journals.org The reaction of cinnamaldehyde (B126680) (an analog of this compound) with 2-aminopyridines has been shown to generate (E)-3-phenyl-3-(pyridin-2-ylamino)acrylaldehyde as a key intermediate, which then undergoes cyclization to form imidazo[1,2-a]pyridines. researchgate.net This suggests that this compound could similarly react with amino-substituted heterocycles to create novel fused systems.